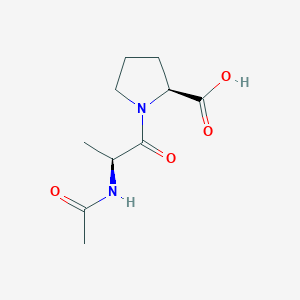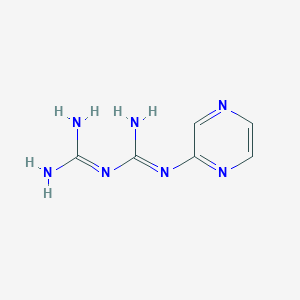![molecular formula C15H28N2O2 B14655085 Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate CAS No. 41805-46-3](/img/structure/B14655085.png)
Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate is an organic compound that features a piperidine ring, a cyclohexyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate typically involves the reaction of piperidine with cyclohexylmethyl chloride to form 1-(piperidin-1-yl)cyclohexylmethane. This intermediate is then reacted with ethyl chloroformate to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate exerts its effects involves interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The carbamate group may also play a role in inhibiting certain enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a similar piperidine ring structure.
Cyclohexylmethylamine: Contains the cyclohexyl group but lacks the carbamate moiety.
Ethyl carbamate: Contains the carbamate group but lacks the piperidine and cyclohexyl groups.
Uniqueness
Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate is unique due to its combination of a piperidine ring, a cyclohexyl group, and a carbamate moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds.
Properties
CAS No. |
41805-46-3 |
|---|---|
Molecular Formula |
C15H28N2O2 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
ethyl N-[(1-piperidin-1-ylcyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C15H28N2O2/c1-2-19-14(18)16-13-15(9-5-3-6-10-15)17-11-7-4-8-12-17/h2-13H2,1H3,(H,16,18) |
InChI Key |
TVENKMNOEJHAEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCC1(CCCCC1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


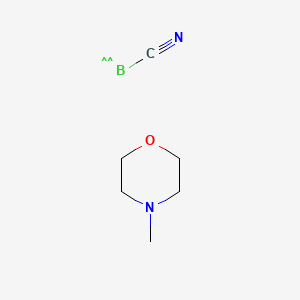
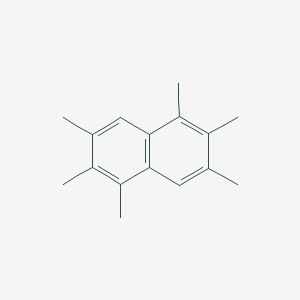
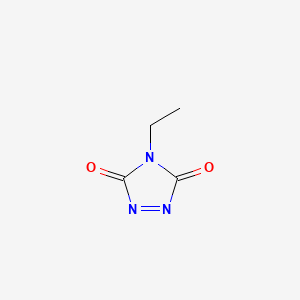
![4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B14655022.png)

![2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14655039.png)

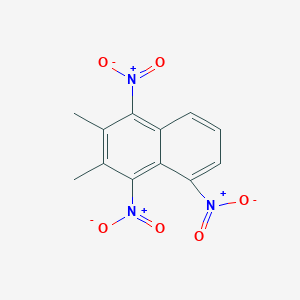
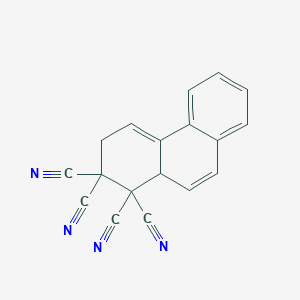
![1-[Methoxy(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14655061.png)
![3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14655062.png)
![4-Ethyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14655073.png)
